Cas no 115141-85-0 (Cyclosporin A,8-[[S-(R*,R*)]-N-methyl-a-(2-methylpropyl)-2-oxo-3-amino-1-piperidineaceticacid]-9-de(N-methyl-L-leucine)- (9CI))

Cyclosporin A,8-[[S-(R*,R*)]-N-methyl-a-(2-methylpropyl)-2-oxo-3-amino-1-piperidineaceticacid]-9-de(N-methyl-L-leucine)- (9CI) structure
115141-85-0 structure
Product name:Cyclosporin A,8-[[S-(R*,R*)]-N-methyl-a-(2-methylpropyl)-2-oxo-3-amino-1-piperidineaceticacid]-9-de(N-methyl-L-leucine)- (9CI)
CAS No:115141-85-0
MF:C64H113N11O12
MW:1228.64852
CID:164130
PubChem ID:6450043

Cyclosporin A,8-[[S-(R*,R*)]-N-methyl-a-(2-methylpropyl)-2-oxo-3-amino-1-piperidineaceticacid]-9-de(N-methyl-L-leucine)- (9CI) Chemical and Physical Properties

Names and Identifiers

    • Cyclosporin A,8-[[S-(R*,R*)]-N-methyl-a-(2-methylpropyl)-2-oxo-3-amino-1-piperidineaceticacid]-9-de(N-methyl-L-leucine)- (9CI)
    • 29-ethyl-26-[(E)-1-hydroxy-2-methylhex-4-enyl]-7,11,14,16,19,22,25,31-octamethyl-2,8,17,20-tetrakis(2-methylpropyl)-5,23-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazabicyclo[30.3.1]hexatriaco
    • Cyclosporin A,8-[[S-(R*,R*)]-N-methyl-a-(2-methylpropyl)-2-oxo-3-amino-1-piperidineaceticacid]...
    • Cyclosporin A,8-[[S-(R*,R*)]-N-methyl-a-(2-methylpropyl)-2-oxo-3-amino-1-piperidineaceticacid]-9-de(N-methyl-L-leucine)- (9CI
    • cyclosporin lactam(3,4)
    • 29-ethyl-26-[(4E)-1-hydroxy-2-methylhex-4-en-1-yl]-7,11,14,16,19,22,25,31-octamethyl-5,23-bis(1-methylethyl)-2,8,17,20-tetrakis(2-methylpropyl)-1,4,7,10,13,16,19,
    • 8-((S-(R*,R*))-N-Methyl-alpha-(2-methylpropyl)-2-oxo-3-amino-1-piperidineacetic acid)-9-de(N-methyl-L-leucine)cyclosporin A
    • Cyclosporin A, 8-((S-(R*,R*))-N-methyl-alpha-(2-methylpropyl)-2-oxo-3-amino-1-piperidineacetic acid)-9-de(N-methyl-L-leucine)-
    • 115141-85-0
    • 29-ethyl-26-[(E)-1-hydroxy-2-methylhex-4-enyl]-7,11,14,16,19,22,25,31-octamethyl-2,8,17,20-tetrakis(2-methylpropyl)-5,23-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazabicyclo[30.3.1]hexatriacontane-3,6,9,12,15,18,21,24,27,30,36-undecone
    • Inchi: InChI=1S/C64H113N11O12/c1-24-26-28-41(15)53(76)52-57(80)67-44(25-2)59(82)69(18)45-29-27-30-75(62(45)85)47(32-36(5)6)56(79)68-50(39(11)12)63(86)70(19)46(31-35(3)4)55(78)65-42(16)54(77)66-43(17)58(81)71(20)48(33-37(7)8)60(83)72(21)49(34-38(9)10)61(84)73(22)51(40(13)14)64(87)74(52)23/h24,26,35-53,76H,25,27-34H2,1-23H3,(H,65,78)(H,66,77)(H,67,80)(H,68,79)/b26-24+
    • InChI Key: QSIFPOPKQLQWNU-SHHOIMCASA-N
    • SMILES: C/C=C/CC(C(C1C(=O)NC(CC)C(=O)N(C)C2CCCN(C2=O)C(CC(C)C)C(=O)NC(C(C)C)C(=O)N(C)C(CC(C)C)C(=O)NC(C)C(=O)NC(C)C(=O)N(C)C(CC(C)C)C(=O)N(C)C(CC(C)C)C(=O)N(C)C(C(C)C)C(=O)N1C)O)C

Computed Properties

  • Exact Mass: 1227.85701808g/mol
  • Monoisotopic Mass: 1227.85701808g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 5
  • Hydrogen Bond Acceptor Count: 12
  • Heavy Atom Count: 87
  • Rotatable Bond Count: 15
  • Complexity: 2410
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 13
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 8.1
  • Topological Polar Surface Area: 279Ų

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